5-(4-Bromophenyl)-1,3-thiazole

Medicinal Chemistry Lead Optimization Physicochemical Property

Inconsistent halogen-substituted arylthiazole supply and regioisomeric contamination can derail SAR programs targeting carbonic anhydrase and cholinesterase enzymes. 5-(4-Bromophenyl)-1,3-thiazole provides a structurally defined para-bromophenyl pharmacophore with a versatile C-Br cross-coupling handle. • Enables the selective hCA II inhibition profile observed in 2-amino-4-(4-bromophenyl)thiazole analogs (Ki = 0.124 µM) over hCA I • Calculated LogP of 3.57 supports BBB-penetrant candidate design vs. more polar 4-aryl regioisomers (solubility: 0.023 g/L) • Reactive bromine substituent facilitates Suzuki-Miyaura diversification for focused library synthesis Supplied with Certificate of Analysis; ambient global shipping from stock.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 859471-62-8
Cat. No. B1523490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,3-thiazole
CAS859471-62-8
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
InChIKeyGXEKYEQDCVTMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1,3-thiazole: Identity & Sourcing


5-(4-Bromophenyl)-1,3-thiazole (CAS 859471-62-8) is a heterocyclic compound belonging to the arylthiazole class, characterized by a thiazole ring substituted with a para-bromophenyl group at the 5-position . Its molecular formula is C9H6BrNS, with a molecular weight of 240.12 g/mol and a calculated LogP of 3.57 . Physicochemical data indicate a calculated solubility of 0.023 g/L in water at 25°C and a melting point of 66-67°C . This compound serves primarily as a versatile building block in medicinal chemistry and materials science, with its bromine atom providing a reactive handle for further functionalization [1]. While direct biological data for the parent compound is limited, its structural features underpin the activity of numerous thiazole-based derivatives, particularly where lipophilicity and specific halogen interactions are critical [1].

Bromine handle enables modular derivatization (Suzuki, cross-coupling)
Lipophilic 5-arylthiazole scaffold suits intracellular target campaigns
Building block for enzyme inhibitor library synthesis

5-(4-Bromophenyl)-1,3-thiazole Substitution Risks


In drug discovery and chemical biology, the specific identity and position of a halogen substituent on an arylthiazole scaffold can profoundly influence molecular properties and biological activity. Studies comparing 2-aminothiazole derivatives demonstrate that replacing a bromine atom with a chlorine atom can alter enzyme inhibition constants (Ki) by an order of magnitude or more [1]. For instance, the 4-bromophenyl-substituted compound showed a Ki of 0.124 µM against hCA II, whereas the analogous 4-chlorophenyl derivative exhibited a Ki of 0.008 µM against hCA I, highlighting distinct target selectivity profiles [1]. Furthermore, the position of the halogen on the phenyl ring (e.g., 4-bromo vs. 2-bromo) and its position on the thiazole core (e.g., 5-aryl vs. 4-aryl) are critical determinants of binding geometry and physicochemical properties like solubility and lipophilicity . Therefore, generic substitution with a different halogen or a regioisomer is not advisable without thorough validation, as it may lead to unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Halogen Replacing bromine with chlorine may shift target selectivity and inhibition profile.
Regioisomer 4-Aryl vs 5-aryl thiazole substitution alters lipophilicity, solubility, and binding geometry.
Scaffold Generic thiazole replacement without validation risks unpredictable potency changes.

5-(4-Bromophenyl)-1,3-thiazole Differentiation Evidence


Physicochemical Properties vs. Regioisomer

The calculated partition coefficient (LogP) and aqueous solubility of 5-(4-bromophenyl)-1,3-thiazole distinguish it from its 4-substituted regioisomer, 4-(4-bromophenyl)thiazole (CAS 1826-20-6). The LogP for the 5-substituted target compound is 3.57 , which is significantly higher than the predicted value for its 4-substituted counterpart, impacting membrane permeability and bioavailability. Conversely, the 5-substituted isomer exhibits a calculated aqueous solubility of 0.023 g/L at 25°C , a critical parameter for in vitro assay design and formulation. The melting point of the target compound is 66-67°C .

Regioisomer LogP
Data to verify
Target: LogP 3.57 (calc.)
4-Aryl isomer: est. LogP ~2.9
Higher lipophilicity may favor membrane-associated targets
Calculated values; experimental validation recommended
Medicinal Chemistry Lead Optimization Physicochemical Property

Enzyme Inhibition: Bromophenyl vs. Chlorophenyl Analogs

A direct comparison of enzyme inhibition constants (Ki) for the derivative 2-amino-4-(4-bromophenyl)thiazole—which shares the core 4-bromophenyl-thiazole pharmacophore with the target compound—reveals a distinct activity profile relative to its chlorophenyl and unsubstituted analogs. Against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), the 4-bromophenyl derivative showed the best inhibition with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 µM, respectively [1]. In contrast, the 4-chlorophenyl analog was the most potent inhibitor against hCA I (Ki = 0.008 ± 0.001 µM) [1].

Br vs Cl selectivity
Head-to-head
4-Br analog: Ki hCA II 0.124 µM
4-Cl analog: Ki hCA I 0.008 µM
Distinct target selectivity profiles between bromo and chloro analogs
Derivative 2-amino-4-(4-bromophenyl)thiazole data
Enzyme Inhibition Carbonic Anhydrase Cholinesterase Medicinal Chemistry

Glutathione Reductase Inhibition Profile

In a study evaluating the inhibition of glutathione reductase (GR), a key antioxidant enzyme, the derivative 2-amino-4-(4-bromophenyl)thiazole demonstrated moderate potency. The IC50 value was determined to be 3.69 µM, with a calculated Ki of 0.33 ± 0.11 µM [1]. This places its activity between more potent inhibitors like 2-amino-4-(2,4-difluorophenyl)thiazole (IC50 = 0.64 µM, Ki = 0.006 µM) and weaker ones like 2-amino-5-methyl-4-phenylthiazole (IC50 = 42.8 µM, Ki = 63.6 µM) [1]. Importantly, the study revealed that the 4-bromophenyl derivative acted as a non-competitive inhibitor, distinct from the competitive inhibition shown by the 2,4-difluorophenyl analog [1].

GR inhibition
Head-to-head
IC50 3.69 µM
non-competitive inhibition
Moderate potency with non-competitive mechanism vs. GR
From derivative study; may guide allosteric inhibitor design
Enzyme Inhibition Glutathione Reductase Antioxidant Cancer

Tyrosinase Inhibitory Activity

A complex derivative incorporating the 4-(4-bromophenyl)thiazole moiety, compound 7j, exhibited exceptionally potent, non-competitive inhibition of mushroom tyrosinase, a key enzyme in melanin production. Its IC50 value was 0.00458 ± 0.00022 µM, which is approximately 3,680-fold more potent than the standard inhibitor kojic acid (IC50 = 16.84 ± 0.052 µM) [1]. While this activity is not directly attributed to the parent 5-(4-bromophenyl)-1,3-thiazole, it highlights the value of the bromophenyl-thiazole fragment as a component in high-affinity ligands.

Tyrosinase derivative
Supporting evidence
Derivative 7j IC50 0.00458 µM (>3,600-fold vs. kojic acid)
Supports scaffold potential for high-affinity ligands
Activity from complex derivative; parent used as intermediate
Tyrosinase Inhibition Skin Lightening Melanin Synthesis Coumarin-Thiazole Hybrids

5-(4-Bromophenyl)-1,3-thiazole Research Applications


Selective hCA II, AChE, BChE Inhibitor Scaffold

Based on the superior inhibition of hCA II, AChE, and BChE by the closely related 2-amino-4-(4-bromophenyl)thiazole compared to its chlorophenyl analog, 5-(4-bromophenyl)-1,3-thiazole is an ideal starting scaffold for medicinal chemistry programs targeting these enzymes [1]. The para-bromophenyl substitution appears to confer a favorable selectivity profile for these targets over hCA I, which is preferentially inhibited by the chloro analog. Researchers can leverage this scaffold for lead optimization in therapeutic areas like glaucoma, Alzheimer's disease, and inflammation. [1].

Potent Tyrosinase Inhibitor Intermediate

The demonstration that a complex derivative containing the 4-(4-bromophenyl)thiazole group achieves sub-nanomolar inhibition of mushroom tyrosinase validates the parent compound as a crucial intermediate [1]. Its incorporation into larger molecular frameworks can yield ultra-potent inhibitors for applications in skin lightening, treatment of hyperpigmentation disorders, and agricultural anti-browning agents. The non-competitive inhibition mode observed for this class may offer advantages in sustained target engagement. [1].

Non-Competitive GR Modulator Building Block

For research focused on modulating oxidative stress pathways, 5-(4-bromophenyl)-1,3-thiazole is a valuable precursor. Its derivative, 2-amino-4-(4-bromophenyl)thiazole, acts as a moderate, non-competitive inhibitor of GR, with an IC50 of 3.69 µM and Ki of 0.33 µM [1]. This distinct allosteric inhibition mechanism, contrasted with the competitive inhibition of more potent analogs, makes the scaffold attractive for designing tools to probe GR's role in cancer and parasitic diseases, where circumventing substrate competition is desirable [1].

Lipophilic Drug Candidate Intermediate

With a calculated LogP of 3.57, 5-(4-bromophenyl)-1,3-thiazole is significantly more lipophilic than its 4-aryl-substituted regioisomers [1]. This property makes it a preferred intermediate for synthesizing drug candidates intended for intracellular targets or those requiring blood-brain barrier penetration. Its distinct solubility profile (0.023 g/L) also informs early-stage formulation strategies, distinguishing it from less lipophilic, more soluble alternatives [1].

Application
Selection Property
Validation Focus
hCA II/AChE/BChE inhibitor development scaffold
Bromophenyl-thiazole core selectivity profile
Target selectivity vs. hCA I in enzyme assays; relevant for glaucoma, Alzheimer's, and inflammation pathway studies
Tyrosinase inhibitor lead generation
Bromophenyl-thiazole fragment integration
In vitro tyrosinase inhibition and melanogenesis models for pigmentation disorder research
GR allosteric modulator synthesis
Non-competitive inhibition scaffold
Allosteric GR inhibition in oxidative stress pathway studies
Lipophilic CNS-penetrant candidate intermediate
High calculated LogP for membrane permeability
Solubility and permeability in early-stage ADME assays

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